molecular formula C24H30N2O3 B6117781 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide

Numéro de catalogue: B6117781
Poids moléculaire: 394.5 g/mol
Clé InChI: FUEXYXMLBPFOQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune disorders.

Mécanisme D'action

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is a selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound also modulates the immune response by inhibiting the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor burden in animal models. This compound has also been shown to modulate the immune response by inhibiting the activation of B cells and T cells, leading to a reduction in inflammation and autoimmune responses. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Orientations Futures

There are several future directions for the development of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. This compound may also be combined with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans, and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

The synthesis of 4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide involves a multi-step process that includes the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2,2,6-trimethyl-4H-chromen-4-one in the presence of a base, followed by the reaction of the resulting product with N-(4-chlorobenzyl) morpholine in the presence of a catalyst. The final product is obtained after purification using column chromatography.

Applications De Recherche Scientifique

4-(4-morpholinylmethyl)-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphoma and multiple myeloma. It has also shown potential for the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Additionally, this compound has been shown to modulate the immune response by inhibiting the activation of B cells and T cells.

Propriétés

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-4-9-22-20(14-17)21(15-24(2,3)29-22)25-23(27)19-7-5-18(6-8-19)16-26-10-12-28-13-11-26/h4-9,14,21H,10-13,15-16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXYXMLBPFOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2NC(=O)C3=CC=C(C=C3)CN4CCOCC4)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.